molecular formula C18H16N2O3S B4086288 4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile

4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile

Cat. No.: B4086288
M. Wt: 340.4 g/mol
InChI Key: AFNBNLROUZWYOU-UHFFFAOYSA-N
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Description

4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile is a complex organic compound that features a unique structure combining indole, thiophene, and nitrile functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with thiophene-containing aldehydes, followed by nitrile formation through cyanation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures efficient and cost-effective manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The indole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the indole or thiophene rings, leading to a diverse array of derivatives.

Scientific Research Applications

4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and thiophene derivatives, such as:

  • 4-hydroxy-2-quinolones
  • 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid
  • 5-amino-pyrazoles

Uniqueness

What sets 4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[3-hydroxy-2-oxo-3-(2-oxo-2-thiophen-2-ylethyl)indol-1-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c19-9-3-4-10-20-14-7-2-1-6-13(14)18(23,17(20)22)12-15(21)16-8-5-11-24-16/h1-2,5-8,11,23H,3-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNBNLROUZWYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CCCC#N)(CC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile
Reactant of Route 2
Reactant of Route 2
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile
Reactant of Route 3
Reactant of Route 3
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile
Reactant of Route 4
Reactant of Route 4
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile
Reactant of Route 5
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile
Reactant of Route 6
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile

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